

What is 4-Di-10-ASP and its primary research uses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Di-10-ASP

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4-Di-10-ASP: A Technical Guide for Researchers

An In-depth Whitepaper on the Fluorescent Lipophilic Tracer for Advanced Cellular Imaging

Abstract

4-Di-10-ASP (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic, cationic styryl dye widely utilized in cellular and neurobiological research. Its pronounced fluorescence enhancement upon incorporation into lipid membranes makes it an excellent tool for visualizing cellular structures and dynamic membrane processes. This technical guide provides a comprehensive overview of **4-Di-10-ASP**, including its chemical and photophysical properties, and its primary research applications. Detailed experimental protocols for neuronal tracing and imaging of synaptic vesicle recycling are presented, along with structured data tables and workflow diagrams to facilitate its effective use in the laboratory.

Introduction to 4-Di-10-ASP

4-Di-10-ASP belongs to the family of dialkylaminostyryl dyes, which are characterized by a hydrophilic pyridinium headgroup and a lipophilic tail. This amphipathic structure drives its insertion into phospholipid bilayers, where it aligns with the lipid molecules. In aqueous solutions, **4-Di-10-ASP** is weakly fluorescent; however, its quantum yield increases significantly when it is embedded in the hydrophobic environment of a cell membrane. This property is the basis for its utility as a fluorescent tracer for membranes. The two decyl chains of **4-Di-10-ASP** provide stable association with the lipid bilayer, making it suitable for long-term tracking studies.

Physicochemical and Spectroscopic Properties

A clear understanding of the chemical and photophysical characteristics of **4-Di-10-ASP** is crucial for its effective application.

Chemical Properties

Property	Value
Chemical Name	4-(4-(didecylamino)styryl)-N-methylpyridinium iodide
Molecular Formula	C34H55IN2
Molecular Weight	618.72 g/mol [1]
CAS Number	95378-73-7[1]
Appearance	Orange to red solid[1]
Solubility	Soluble in DMSO and methanol/chloroform mixtures[1][2]

Spectroscopic Properties

The fluorescence of **4-Di-10-ASP** is highly dependent on its environment. The following table summarizes its key spectroscopic parameters.

Parameter	Value	Reference/Note
Excitation Maximum (λ_{ex})	~485 nm[2][3][4]	In phospholipid membranes.
Emission Maximum (λ_{em})	~620 nm[2][3][4]	In phospholipid membranes.[2][3][4]
Molar Extinction Coefficient (ϵ)	Not explicitly found for 4-Di-10-ASP. For the related 4-Di-2-ASP, ϵ is ~47,000 cm ⁻¹ M ⁻¹ in MeOH.[5]	This value can serve as an estimate.
Fluorescence Quantum Yield (Φ_F)	Low in water, significantly higher in membranes.[6][7]	Specific value for 4-Di-10-ASP in membranes is not readily available. For context, related styryl dyes can have quantum yields up to 0.62 in methanol.
Fluorescence Lifetime (τ)	Not explicitly found for 4-Di-10-ASP.	For similar dyes, lifetimes are typically in the nanosecond range and can vary with the lipid environment.

Primary Research Uses of 4-Di-10-ASP

The unique properties of **4-Di-10-ASP** make it a versatile tool for a range of research applications, primarily centered on the visualization and tracking of lipid membranes and associated processes.

Neuronal Tracing

4-Di-10-ASP is extensively used as both an anterograde and retrograde neuronal tracer.[8][9][10] When applied to a specific region of the nervous system, either in living or fixed tissue, the dye inserts into the plasma membranes of neurons and diffuses laterally. This allows for the detailed morphological reconstruction of neurons, including their axons and dendrites, over considerable distances.

Imaging of Synaptic Vesicle Recycling

The process of synaptic vesicle exocytosis and endocytosis can be visualized using **4-Di-10-ASP** and other styryl dyes like the FM series.[6][7][11] During periods of neuronal activity, the dye is taken up into newly formed synaptic vesicles during endocytosis. Subsequent exocytosis leads to the release of the dye, which can be monitored as a decrease in fluorescence intensity. This allows for the real-time tracking of vesicle turnover at the synapse.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **4-Di-10-ASP**.

Protocol for Neuronal Tracing in Fixed Tissue

This protocol is adapted from established methods for lipophilic dye tracing.[9]

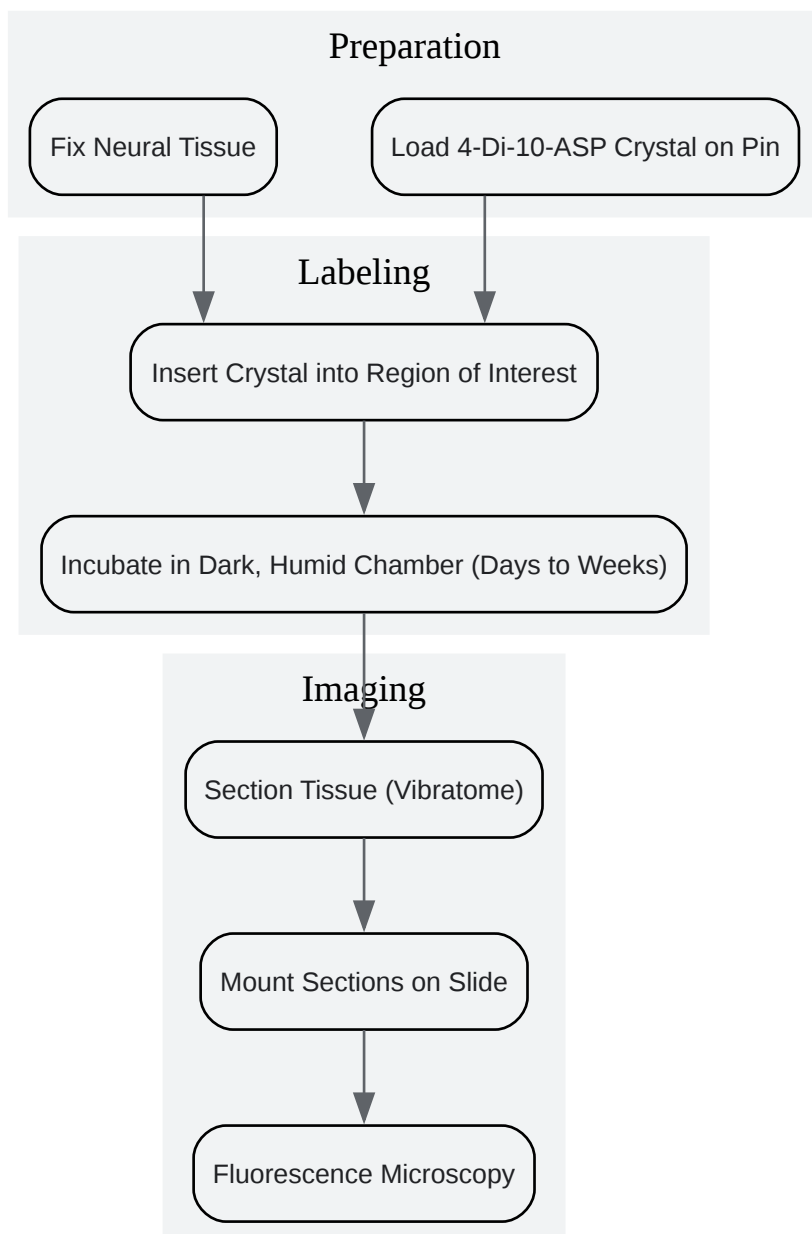
Materials:

- **4-Di-10-ASP** crystals
- Fixed neural tissue (e.g., brain slices) in phosphate-buffered saline (PBS)
- Fine-tipped insect pins or sharpened tungsten needles
- Vibratome or microtome for sectioning
- Fluorescence microscope

Procedure:

- **Preparation of Dye Crystals:** Carefully pick up a small crystal of **4-Di-10-ASP** on the tip of a fine insect pin or sharpened needle.
- **Dye Application:** Under a dissecting microscope, insert the crystal-tipped pin into the specific region of interest in the fixed neural tissue.
- **Incubation:** Place the tissue in a light-protected, humid chamber containing PBS at 37°C. The incubation time will vary depending on the desired tracing distance and tissue type, ranging from several days to weeks.

- **Sectioning:** After incubation, embed the tissue in an appropriate medium (e.g., agarose) and cut sections (typically 50-100 μm thick) using a vibratome.
- **Mounting and Imaging:** Mount the sections on glass slides with an aqueous mounting medium. Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for **4-Di-10-ASP** (e.g., excitation $\sim 488\text{ nm}$, emission $>590\text{ nm}$).



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Workflow for Neuronal Tracing with **4-Di-10-ASP**.

Protocol for Imaging Synaptic Vesicle Recycling

This protocol is based on the principles of FM dye imaging of synaptic vesicle turnover.^{[1][6][7][11]}

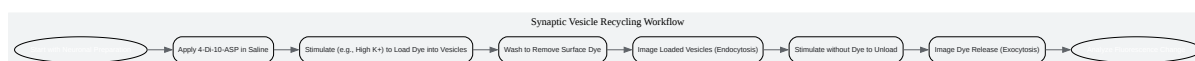
Materials:

- Neuronal cell culture or acute brain slices
- **4-Di-10-ASP** stock solution (1-5 mM in DMSO)
- Physiological saline solution (e.g., Tyrode's or Ringer's solution)
- High potassium (High K⁺) stimulation buffer (e.g., physiological saline with 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
- Fluorescence imaging setup with rapid perfusion system

Procedure:

- **Baseline Imaging:** Place the neuronal preparation on the microscope stage and perfuse with physiological saline. Acquire baseline fluorescence images.
- **Staining (Loading):** Switch the perfusion to a physiological saline solution containing 2-10 μ M **4-Di-10-ASP**.
- **Stimulation:** To induce vesicle recycling, switch the perfusion to the High K⁺ stimulation buffer (also containing 2-10 μ M **4-Di-10-ASP**) for 1-2 minutes. This depolarization will trigger neurotransmitter release and compensatory endocytosis, leading to the uptake of the dye into synaptic vesicles.
- **Washing:** Switch the perfusion back to the physiological saline (without the dye) for 5-10 minutes to wash away the dye from the plasma membrane.
- **Imaging of Stained Vesicles:** Acquire fluorescence images of the nerve terminals, which should now show bright puncta corresponding to clusters of dye-loaded synaptic vesicles.

- **Destaining (Unloading):** To visualize exocytosis, stimulate the neurons again with the High K⁺ buffer (without the dye). This will cause the release of the dye from the recycling vesicles, leading to a decrease in fluorescence intensity.
- **Data Analysis:** Quantify the changes in fluorescence intensity over time to determine the rates of endocytosis and exocytosis.



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Workflow for Imaging Synaptic Vesicle Recycling.

Data Interpretation and Considerations

- **Photostability:** Like many fluorescent dyes, **4-Di-10-ASP** is susceptible to photobleaching. It is important to minimize light exposure and use appropriate antifade reagents when possible.
- **Toxicity:** While generally considered to have low cytotoxicity, high concentrations of **4-Di-10-ASP** or prolonged exposure can be detrimental to cells. It is advisable to determine the optimal concentration and incubation time for each specific application and cell type.
- **Quantitative Analysis:** The fluorescence intensity of **4-Di-10-ASP** can be influenced by the local lipid environment. For quantitative studies, it is important to perform appropriate calibrations and controls. When comparing fluorescence intensities between different conditions, ensure that imaging parameters are kept constant.
- **Partition Coefficient:** The partitioning of lipophilic dyes into membranes can be influenced by the lipid composition of the bilayer. While specific partition coefficients for **4-Di-10-ASP** in different lipid compositions are not readily available in the literature, it is a factor to consider when interpreting results from different cell types or membrane systems.

Conclusion

4-Di-10-ASP is a powerful and versatile fluorescent probe for studying the structure and dynamics of cellular membranes. Its utility in neuronal tracing and the analysis of synaptic vesicle recycling has provided valuable insights into the functioning of the nervous system. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ **4-Di-10-ASP** to advance their investigations in cell biology and neuroscience.

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- To cite this document: BenchChem. [What is 4-Di-10-ASP and its primary research uses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147751#what-is-4-di-10-asp-and-its-primary-research-uses]

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